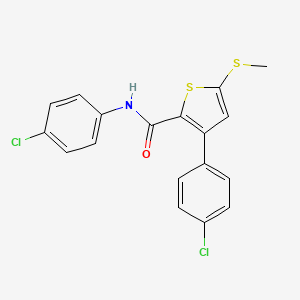

N,3-bis(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide

説明

N,3-bis(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide is a thiophene-based compound featuring two 4-chlorophenyl groups at the N and 3 positions, a methylsulfanyl group at the 5-position, and a carboxamide moiety at the 2-position. Its structural complexity and substitution pattern make it a candidate for diverse biological activities, particularly in anticancer and antimicrobial applications.

特性

IUPAC Name |

N,3-bis(4-chlorophenyl)-5-methylsulfanylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NOS2/c1-23-16-10-15(11-2-4-12(19)5-3-11)17(24-16)18(22)21-14-8-6-13(20)7-9-14/h2-10H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRYCLNJKFUFEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(S1)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,3-bis(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced via electrophilic aromatic substitution reactions, often using chlorobenzene derivatives and suitable catalysts.

Attachment of the Methylsulfanyl Group: The methylsulfanyl group is incorporated through nucleophilic substitution reactions, typically using methylthiol or related reagents.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the thiophene derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of N,3-bis(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.

化学反応の分析

Types of Reactions

N,3-bis(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Modified thiophene derivatives with reduced functional groups.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Profile

- IUPAC Name : N,3-bis(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide

- Molecular Formula : C18H13Cl2NOS

- Molecular Weight : 378.3 g/mol

- CAS Number : 477857-96-8

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds similar to N,3-bis(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide. The following table summarizes key findings from various research efforts:

These studies suggest that the compound may exhibit cytotoxic effects against multiple cancer cell lines through mechanisms such as apoptosis induction and inhibition of angiogenesis.

Other Therapeutic Applications

Beyond its anticancer properties, there is emerging interest in the use of N,3-bis(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide in other therapeutic areas:

- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory properties, potentially offering new avenues for treating chronic inflammatory diseases.

- Antimicrobial Activity : Preliminary studies indicate that thiophene derivatives may possess antimicrobial properties against various pathogens.

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various thiophene derivatives on human cancer cell lines. The results indicated that compounds with a similar structure to N,3-bis(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide exhibited significant cytotoxicity with IC50 values below 100 μM across several tested cell lines .

- Mechanistic Insights : Research involving the compound's analogs revealed that they could induce apoptosis through mitochondrial pathways and influence cellular signaling cascades that lead to cancer cell death .

作用機序

The mechanism of action of N,3-bis(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, and membrane integrity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The compound’s activity is highly dependent on substituents attached to the thiophene core. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Thiophene Derivatives

*Compound numbering from Acta Pharm (2017) .

Key Observations:

- Chlorophenyl Groups : The presence of 4-chlorophenyl groups at multiple positions (as in the target compound) is associated with enhanced lipophilicity and membrane penetration, critical for anticancer activity. However, excessive chlorination may increase toxicity .

- Methylsulfanyl vs. Sulfonamide/Triazole Moieties : Methylsulfanyl at the 5-position (target compound) offers moderate electron-withdrawing effects, stabilizing the thiophene ring. In contrast, sulfonamide or triazole substituents (e.g., Compound 4b) enhance hydrogen-bonding interactions with biological targets, improving antibacterial potency .

- Carboxamide vs. Ester Groups : The carboxamide group in the target compound likely improves solubility and target affinity compared to ester derivatives (e.g., Compound 4b’s ethyl ester), which exhibit faster metabolic clearance .

Physicochemical and Pharmacokinetic Properties

- LogP and Solubility : The target compound’s logP (estimated 3.8) is lower than that of ester derivatives (e.g., Compound 4b, logP ~4.5), suggesting better aqueous solubility.

生物活性

N,3-bis(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes:

- Chlorophenyl groups : These are known for their role in enhancing the lipophilicity and biological activity of compounds.

- Methylsulfanyl group : This moiety may contribute to the compound's reactivity and interaction with biological targets.

- Thiophene ring : The presence of this heterocyclic structure is often associated with various pharmacological activities.

Research indicates that N,3-bis(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide exhibits multiple mechanisms of action:

- Inhibition of Enzymatic Activity : It has been reported to inhibit certain enzymes involved in inflammatory pathways, which may contribute to its therapeutic effects against conditions like thrombosis and embolism .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific mechanisms remain to be elucidated .

Anticoagulant Activity

One of the most notable biological activities of this compound is its anticoagulant effect. It has been shown to:

- Inhibit activated blood coagulation factor X, making it a candidate for treating thrombotic diseases such as myocardial infarction and cerebral embolism .

- Exhibit a dose-dependent response in various in vitro assays, indicating its potential as a therapeutic agent.

Antimicrobial and Antioxidant Properties

In addition to its anticoagulant effects, N,3-bis(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide has demonstrated:

- Antimicrobial Activity : In vitro studies have indicated effectiveness against several bacterial strains. The compound's structure allows it to interact with microbial cell walls or metabolic pathways .

- Antioxidant Activity : It has shown potential in reducing oxidative stress markers in cell lines, suggesting a protective role against cellular damage .

Clinical Relevance

A patent application highlighted the use of this compound for preventing and treating conditions such as cerebral infarction and pulmonary embolism. The findings suggest that it could be developed into a novel anticoagulant therapy with fewer side effects compared to existing treatments .

Laboratory Studies

In laboratory settings, the compound was tested against human tumor cells, showing cytotoxic effects that warrant further investigation into its anticancer properties. The results indicated that the compound could induce apoptosis in cancer cells through various pathways .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。